An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Amanin
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Amanin
Abstract: Amanin is a potent cyclic peptide toxin belonging to the amatoxin family, primarily found in mushrooms of the Amanita genus. Its high toxicity is attributed to its function as a specific and powerful inhibitor of RNA polymerase II, a critical enzyme in eukaryotic transcription. This document provides a comprehensive technical overview of the molecular structure and chemical properties of amanin, intended for researchers, scientists, and professionals in the field of drug development and toxicology. It details the structural features, physicochemical properties, mechanism of action, and key experimental protocols used for its characterization.
Molecular Structure and Identification
Amanin is a bicyclic octapeptide, meaning it is composed of eight amino acid residues arranged in a complex, two-ring structure.[1][2] This intricate architecture is fundamental to its biological activity. The outer cyclic structure is formed by standard peptide bonds, while the inner ring is uniquely closed by a tryptathionine bridge, a covalent bond between the side chains of 6-hydroxy-tryptophan and cysteine.[2]
Key quantitative data and identifiers for amanin are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-[(1S,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ⁴-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.0⁶,¹⁰.0¹⁸,²⁶.0¹⁹,²⁴]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetic acid[3] |
| Chemical Formula | C₃₉H₅₃N₉O₁₄S[1][3][4] |
| Molecular Weight | 903.96 g/mol [1][4] |
| CAS Number | 21150-21-0[1] |
| SMILES String | CC--INVALID-LINK--[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C--INVALID-LINK--NC(=O)--INVALID-LINK----INVALID-LINK--CC(=O)O)O">C@@H--INVALID-LINK----INVALID-LINK--O)C5=CC=CC=C5N3[1] |
| InChIKey | QCZXQEYEVLCQHL-OEPUBGLGSA-N[5] |
Physicochemical Properties
The chemical and physical properties of amanin dictate its stability, solubility, and interaction with biological systems. Like other amatoxins, amanin is notably heat-stable.[6] A summary of its known properties is presented below. While specific experimental data for some properties of amanin are scarce, data from the closely related α-amanitin are often used as a proxy.
| Property | Value / Description |
| Melting Point | Data specific to amanin is not readily available. For the related α-amanitin, the melting point is 254-255 °C.[7] |
| Solubility | Amatoxins are generally water-soluble.[6] α-Amanitin is described as having good solubility in water.[2] |
| Stability | Amanin is a heat-stable polypeptide.[6] |
| pKa | Experimental pKa values are not well-documented. The presence of a carboxylic acid group suggests an acidic pKa, while various amine groups contribute to its basicity.[3][8] |
| Appearance | The physical form of pure amanin is not widely described, but the related α-amanitin appears as a solid, faintly beige powder or forms needles when crystallized from methanol (B129727).[7] |
Mechanism of Action
The primary toxicological effect of amanin is the potent and selective inhibition of RNA polymerase II (Pol II) in eukaryotic cells.[1] This inhibition is the root cause of its cytotoxicity, particularly in hepatocytes and kidney cells, which are actively transcribing.[1]
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Binding to RNA Polymerase II : Upon entering a cell, amanin translocates to the nucleus and binds non-covalently to the Pol II enzyme complex. The binding site is located on the enzyme's "bridge helix," a flexible domain crucial for the translocation of the DNA and RNA strands during transcription.[2]
-
Inhibition of Transcription : This binding event locks the bridge helix in place, which physically obstructs the movement of the DNA template and the nascent RNA transcript. This interference effectively halts the elongation phase of transcription, preventing the synthesis of messenger RNA (mRNA) and other small RNAs.[1][2]
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Cellular Shutdown and Death : The cessation of mRNA synthesis leads to a rapid depletion of short-lived proteins essential for cellular metabolism and function. This halt in protein synthesis ultimately triggers cell death through pathways such as apoptosis and necrosis.[3][9]
Experimental Protocols
The characterization and quantification of amanin rely on advanced analytical techniques. Below are generalized methodologies for key experiments.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying amanin in biological matrices like plasma or urine.[10][11]
Methodology:
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Sample Preparation :
-
To 100 µL of plasma, add an internal standard (e.g., ¹⁵N₁₀-α-amanitin).[10]
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid.[12]
-
Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) (Optional, for higher purity) :
-
Condition a reversed-phase SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the amatoxins with a high-percentage organic solvent (e.g., 90% acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Liquid Chromatography :
-
Inject the prepared sample onto a C18 reversed-phase HPLC column.
-
Employ a gradient elution profile, starting with a high-aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry :
-
Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Monitor specific precursor-to-product ion transitions for amanin and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule.[13][14] While a crystal structure specific to amanin is not widely published, the general protocol would be as follows.
Methodology:
-
Crystallization :
-
Obtain highly purified amanin (>98%).
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
The goal is to find conditions where amanin molecules slowly precipitate from the solution to form a well-ordered, single crystal.
-
-
Data Collection :
-
Mount a suitable single crystal on a goniometer and cool it in a cryostream (typically ~100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic beam of X-rays.
-
The crystal lattice diffracts the X-rays, producing a unique pattern of spots (reflections) that are recorded by a detector.[13]
-
-
Structure Solution and Refinement :
-
Measure the intensities and positions of the diffracted spots.
-
Use computational methods (e.g., direct methods or Patterson functions) to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model of amanin into the electron density map.
-
Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the structure of molecules in solution, confirming atomic connectivity, and determining stereochemistry.
Methodology:
-
Sample Preparation :
-
Dissolve a few milligrams of purified amanin in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 1-10 mM.
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition :
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D Spectra : ¹H NMR to identify all proton environments and ¹³C NMR to identify all carbon environments.
-
2D Spectra :
-
COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) coupling networks within individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy) : To identify all protons belonging to a single amino acid spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acids and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (<5 Å), providing critical information for determining the 3D conformation and stereochemistry of the molecule.
-
-
-
Data Analysis :
-
Integrate and assign all peaks in the spectra to specific atoms within the amanin molecule.
-
Use the connectivity information from COSY and HMBC to piece together the peptide backbone and side chains.
-
Use NOESY constraints to build a 3D model of the molecule in solution.
-
References
- 1. Amanin - Wikipedia [en.wikipedia.org]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. Amanin | C39H53N9O14S | CID 118984393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMANIN | 21150-21-0 [chemicalbook.com]
- 5. amanin - Wikidata [wikidata.org]
- 6. Amanitin | C39H54N10O14S | CID 73755106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha-Amanitin | C39H54N10O14S | CID 9543442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Mechanism and treatment of α-amanitin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cost-effective LC-MS/MS method for identification and quantification of α-amanitin in rat plasma: Application to toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
